molecular formula C21H13ClF8N6O B611375 Tigolaner CAS No. 1621436-41-6

Tigolaner

Numéro de catalogue: B611375
Numéro CAS: 1621436-41-6
Poids moléculaire: 552.8 g/mol
Clé InChI: TVAJZOVLQZNNCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tigolaner est un nouvel insecticide et acaricide de la classe des isoxazolines qui a trouvé des applications en médecine vétérinaire. Il est principalement utilisé pour contrôler les parasites tels que les puces, les tiques et les acariens chez les chats. This compound est le premier principe pharmaceutique actif de la classe chimique des bispyrazoles et il a été démontré qu'il avait une durée d'action plus longue que les autres principes actifs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du tigolaner implique la formation d'une structure de bispyrazole. Les voies de synthèse détaillées et les conditions réactionnelles sont exclusives et ne sont pas entièrement divulguées dans la littérature publique. on sait que le this compound est synthétisé par une série de réactions chimiques impliquant des composés hétérocycliques avec l'azote comme hétéroatome cyclique .

Méthodes de production industrielle

Le this compound est produit industriellement pour une utilisation en médecine vétérinaire, en particulier dans des formulations telles que les traitements par application cutanée pour les chats. Le procédé de production consiste à combiner le this compound avec d'autres principes actifs tels que l'émodépside et le praziquantel pour créer un traitement antiparasitaire à large spectre .

Analyse Des Réactions Chimiques

Types de réactions

Le tigolaner subit diverses réactions chimiques, notamment :

    Oxydation : Le this compound peut subir des réactions d'oxydation, bien que les détails spécifiques ne soient pas largement disponibles.

    Substitution : Le this compound peut participer à des réactions de substitution, en particulier celles impliquant sa structure hétérocyclique.

Réactifs et conditions courants

Les réactifs et conditions courants utilisés dans les réactions impliquant le this compound ne sont pas détaillés de manière exhaustive dans la littérature. Les réactifs typiques pour les composés hétérocycliques peuvent inclure des agents oxydants, des agents réducteurs et divers catalyseurs.

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le this compound ne sont pas explicitement documentés. L'accent principal de la recherche sur le this compound a porté sur son efficacité en tant qu'agent antiparasitaire plutôt que sur sa réactivité chimique.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound agit comme un puissant inhibiteur du récepteur du neurotransmetteur acide gamma-aminobutyrique (GABA) chez les puces, les tiques et les acariens. En inhibant ces récepteurs, le this compound perturbe le fonctionnement du système nerveux des parasites, ce qui entraîne leur mort . Ce mécanisme d'action est très spécifique aux parasites, ce qui fait du this compound un agent antiparasitaire efficace.

Applications De Recherche Scientifique

Pharmacokinetics of Tigolaner

This compound exhibits a favorable pharmacokinetic profile following topical administration. Key findings from recent studies include:

  • Absorption and Distribution : After a single topical application at a dose of 14.5 mg/kg, this compound reaches peak plasma concentrations of approximately 1352 μg/l within 12 days. The mean half-life is about 24 days, suggesting prolonged activity against parasites .
  • Bioavailability : The absolute bioavailability of this compound is reported to be 57%, indicating effective absorption when administered topically.
  • Clearance : this compound is primarily cleared through feces (54% within 28 days), with minimal renal clearance (<0.5%) observed .

Efficacy Against Ectoparasites

This compound's efficacy has been extensively studied in various clinical settings:

  • Flea Control : In clinical trials involving cats infested with Ctenocephalides felis, this compound demonstrated immediate therapeutic efficacy, achieving 100% flea reduction within 24 hours post-treatment. Long-term efficacy was maintained at over 96% for up to 13 weeks post-application .
Study TypeEfficacy (%)Time Frame
Immediate Flea Kill100Day 1
Long-term Efficacy (Week 13)96.3 - 100Up to 13 weeks
  • Mite Control : this compound has also shown significant effectiveness against ear mites (Otodectes cynotis) and notoedric mange (Notoedres cati), achieving a 100% parasitological cure rate by Day 28 in treated cats .

Combination Therapies

This compound is often used in combination with other active ingredients to enhance its therapeutic effects:

  • Felpreva® : This product combines this compound with emodepside and praziquantel, providing comprehensive protection against fleas, ticks, and intestinal parasites. The pharmacokinetic interactions between these compounds have been studied to ensure optimal dosing regimens without accumulation risks when administered every three months .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of this compound:

  • Field Study on Fleas : A study assessed the speed of flea kill and long-term efficacy in naturally infested cats. Results indicated rapid flea elimination within hours and sustained prevention against reinfestation for weeks .
  • Safety Evaluations : Safety assessments have confirmed that this compound is well-tolerated in cats with minimal adverse effects reported during clinical trials .

Mécanisme D'action

Tigolaner acts as a potent inhibitor of the neurotransmitter gamma-aminobutyric acid (GABA) receptor in fleas, ticks, and mites. By inhibiting these receptors, this compound disrupts the nervous system function of the parasites, leading to their death . This mechanism of action is highly specific to the parasites, making this compound an effective antiparasitic agent.

Comparaison Avec Des Composés Similaires

Composés similaires

    Fluralaner : Un autre composé isoxazoline utilisé comme agent antiparasitaire.

    Afoxolaner : Un composé isoxazoline ayant des applications similaires en médecine vétérinaire.

    Sarolaner : Un composé isoxazoline utilisé pour contrôler les puces et les tiques chez les chiens.

Unicité du tigolaner

Le this compound est unique en raison de sa durée d'action plus longue que celle des autres composés isoxazolines. Il offre une protection contre les puces, les tiques et les acariens pendant une durée allant jusqu'à 13 semaines après une seule application . De plus, il a été démontré que le this compound est efficace contre les infections à acariens de la gale et à acariens de l'oreille chez les chats, ce qui met en évidence son efficacité à large spectre .

Activité Biologique

Tigolaner is a novel isoxazoline compound that exhibits significant biological activity against ectoparasites, particularly in veterinary medicine. It is primarily utilized in formulations for the treatment and prevention of flea infestations, ticks, and mites in cats. This article delves into the biological activity of this compound, supported by recent studies and case evaluations.

This compound functions as a GABA antagonist , regulating chloride channels in the nervous system of parasites. This mechanism disrupts the normal functioning of neurotransmission, leading to paralysis and death of the target organisms. Its efficacy is comparable to other members of the isoxazoline class, such as sarolaner and afoxolaner, which are known for their rapid action against ectoparasites .

Efficacy Studies

Recent studies have evaluated the efficacy of this compound in various formulations, particularly in combination with emodepside and praziquantel under the brand name Felpreva . The following table summarizes key findings from pivotal studies regarding its efficacy against common ectoparasites:

StudyProductActive IngredientsDose (mg/kg)Efficacy (%)Mean Mite Counts (Day 28)P-value
1Felpreva®14.5 mg this compound + 3 mg emodepside + 12 mg praziquantel14.51000<0.0001
2This compound Mono14.5 mg this compound14.599.90.1<0.0001
3Profender®3 mg emodepside + 12 mg praziquantel1531.670.40.4621

The studies demonstrated that both Felpreva® and this compound monotherapy achieved over 99% efficacy against ear mites (Otodectes cynotis) within four weeks post-treatment, significantly outperforming Profender®, which showed much lower efficacy .

Study on Ear Mite Infestation

In a controlled study involving cats naturally infested with Otodectes cynotis, all cats treated with Felpreva® were confirmed mite-free by Day 28, achieving a 100% parasitological cure rate . The study also highlighted that the treatment was well-tolerated with no significant adverse effects reported.

Field Efficacy Assessment

A field study assessed the safety and efficacy of Felpreva® in cats with natural infestations of both Otodectes cynotis and Notoedres cati. Results indicated that Felpreva® provided rapid relief from symptoms associated with mite infestations, with complete resolution observed in all treated cats by Day 28 .

Safety Profile

This compound's safety profile has been thoroughly evaluated in clinical settings. In studies, no severe adverse reactions were noted among treated animals, affirming its suitability for use in healthy cats over ten weeks old . The product's formulation also includes emodepside and praziquantel, enhancing its anthelmintic properties against intestinal parasites.

Propriétés

IUPAC Name

2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF8N6O/c1-35-17(14(20(25,26)27)15(34-35)19(23,24)21(28,29)30)36-8-11(7-32-36)10-2-3-13(22)12(6-10)16(37)33-18(9-31)4-5-18/h2-3,6-8H,4-5H2,1H3,(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAJZOVLQZNNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N2C=C(C=N2)C3=CC(=C(C=C3)Cl)C(=O)NC4(CC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101022872
Record name 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621436-41-6
Record name Tigolaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621436416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIGOLANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1W2I9SLD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of Tigolaner?

A: this compound is a novel isoxazoline insecticide and acaricide. It works by antagonizing insect and acarine gamma-aminobutyric acid (GABA)-gated chloride channels. [] This disrupts the nervous system of the parasite, leading to paralysis and death.

Q2: What is the efficacy of this compound against ear mites in cats?

A: A European field study demonstrated that a single topical application of Felpreva®, a spot-on formulation containing this compound, Emodepsid, and Praziquantel, was highly effective against natural ear mite (Otodectes cynotis) infestations in cats. [] The study showed a significant reduction in mite counts compared to baseline, with a high percentage of cats achieving mite-free status by day 14.

Q3: Does this compound have activity against other parasites besides ear mites?

A3: Yes, this compound has demonstrated efficacy against a range of parasites in cats, including:

  • Flea (Ctenocephalides felis): A study showed that a single application of Felpreva® provided immediate and long-term efficacy against fleas on cats for up to 12 weeks. []
  • Notoedric mange (Notoedres cati): Felpreva® effectively treated notoedric mange in cats in a field study, with significant reductions in mite counts observed. []
  • Intestinal nematodes and cestodes: A multicenter European field study found Felpreva® to be effective against various intestinal worms, including roundworms and tapeworms, in naturally infected cats. []
  • Lungworms: The same study also showed efficacy against lungworms in naturally infected cats. []
  • Australian paralysis tick (Ixodes holocyclus): Felpreva® demonstrated efficacy against experimental infestations with the Australian paralysis tick in a laboratory setting. []

Q4: How is this compound formulated and administered?

A: this compound is currently formulated as a spot-on solution for topical administration to cats. Felpreva®, the commercially available product, combines this compound with Emodepsid and Praziquantel to provide broad-spectrum parasite control. [, , , , , ]

Q5: How is this compound absorbed and distributed in the body after topical application?

A: Research investigating the pharmacokinetics of this compound, Emodepsid, and Praziquantel after topical application of Felpreva® in cats revealed that this compound is absorbed through the skin and reaches peak plasma concentrations within a few days. [] The study also suggests that this compound is distributed throughout the body, allowing it to reach target parasites in various tissues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.